N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-20(15-6-4-14(19)5-7-15)17(23)13-21-8-2-3-16(18(21)24)28(25,26)22-9-11-27-12-10-22/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKQQEACXAXVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-fluorophenyl moiety, which is known to enhance biological activity through increased lipophilicity.
- A morpholinosulfonyl group, which may contribute to its interaction with biological targets.
- A pyridinone scaffold that is often associated with various pharmacological activities.
Antimalarial Activity
Recent studies have identified aminoacetamides, including derivatives similar to this compound, as promising candidates for malaria treatment. Specifically, a related compound demonstrated low-nanomolar activity against Plasmodium falciparum, the causative agent of malaria, while showing selectivity for the parasite over mammalian cells . This selectivity is crucial for reducing potential side effects in humans.
Table 1: Antimalarial Activity of Related Compounds
| Compound Name | Structure | Activity (nM) | Selectivity |
|---|---|---|---|
| Compound 28 | Compound 28 Structure | <10 | High |
| This compound | Target Compound Structure | TBD | TBD |
Antimicrobial Activity
In addition to antimalarial properties, compounds with similar scaffolds have been evaluated for antimicrobial activity. For instance, studies on related aminoacetamides indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of the morpholinosulfonyl group appears to enhance the antimicrobial potency of these compounds .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
The proposed mechanism of action for this compound involves inhibition of key enzymatic pathways within the target organisms. For example, the morpholino group may facilitate binding to specific receptors or enzymes critical for pathogen survival and proliferation. Further research is needed to elucidate the exact pathways affected by this compound.
Case Studies
A notable study highlighted the efficacy of similar aminoacetamides in preclinical models, showcasing their potential as lead compounds for drug development against malaria and bacterial infections. The study noted that while some derivatives displayed excellent in vitro activity, challenges remained in optimizing their pharmacokinetic properties for in vivo studies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:
| Activity Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | 0.30 - 0.35 | Broad-spectrum activity |
| Antimicrobial | Candida albicans | 0.15 - 0.20 | Potential antifungal properties |
Studies have shown that the compound can inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .
Antitumor Activity
The structural components of N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suggest potential antitumor activity. The following table outlines relevant findings:
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | MCF7 (Breast Cancer) | < 1.50 | Enhanced by electron-donating groups |
| Antitumor | A549 (Lung Cancer) | < 1.75 | Induces apoptosis in cancer cells |
Research indicates that modifications in the compound's structure can enhance cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Evaluation
In an in vitro study, the compound was tested for its ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assays
Another study evaluated the cytotoxic effects of this compound on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that the fluorophenyl and morpholine groups could similarly influence its antitumor properties .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Hydrolysis of the Acetamide Group
-
Compound X undergoes hydrolysis in acidic or basic media to yield carboxylic acid derivatives.
Reduction of the Pyridinone Ring
-
Catalytic hydrogenation (H₂, Pd/C) reduces the 2-oxopyridin-1(2H)-yl group to a piperidinone derivative:
Stability Under Physiological Conditions
Compound X demonstrates pH-dependent stability:
-
Degradation : At pH > 8, cleavage of the sulfonamide bond occurs, releasing morpholine and pyridinone fragments .
Table 2: Degradation Products Identified via LC-MS
| Condition | Major Degradation Products |
|---|---|
| pH 9.0, 37°C, 48h | Morpholine, 3-sulfonylpyridin-2(1H)-one, N-methylacetamide |
Cross-Coupling Reactions
The pyridinone moiety participates in Suzuki-Miyaura couplings under palladium catalysis:
-
Substrates : Arylboronic acids (e.g., 4-fluorophenylboronic acid).
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C → Biaryl derivatives (Yield: 45–60%) .
Biological Derivatization
Compound X serves as a precursor for prodrugs:
Comparison with Similar Compounds
Fluorophenyl-Acetamide Derivatives
Compounds with fluorophenyl and acetamide motifs are prevalent in medicinal chemistry (Table 1):
Key Differences :
- The target compound’s morpholinosulfonyl-pyridinone group distinguishes it from simpler fluorophenyl-acetamides (e.g., ’s nitrophenyl analog) and analogs with alternative heterocycles (e.g., benzoisothiazol-3-one in ). This group likely enhances solubility and target affinity compared to non-sulfonated or less polar analogs.
Morpholinosulfonyl-Containing Compounds
Morpholinosulfonyl groups are featured in anti-COVID-19 agents () and immunoproteasome inhibitors ():
| Compound Name | Structure | Activity/Properties |
|---|---|---|
| N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) | Phenylamino group, morpholinosulfonyl-phenyl | Anti-COVID-19 candidate (structural data) |
| N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) | Propanamide linker, benzyl group | β1i immunoproteasome inhibitor (Ki: low µM) |
Key Insights :
- Compared to ’s morpholinosulfonyl-phenyl derivatives, the target’s N-methyl-4-fluorophenyl group may reduce hydrogen-bonding capacity but improve membrane permeability.
Substituent Effects on Physicochemical Properties
Fluorophenyl vs. Other Aromatic Groups
- 4-Fluorophenyl: Increases metabolic stability compared to non-fluorinated analogs (e.g., ’s 2c has a nitro group, which is more polar but prone to reduction).
- N-Methylation: Reduces hydrogen-bond donor capacity, as seen in ’s compound 20, which features an N-methyl group and exists as rotamers.
Morpholinosulfonyl vs. Alternative Polar Groups
- Morpholinosulfonyl: Offers balanced hydrophilicity and bulk, contrasting with simpler sulfonamides (e.g., ’s thienopyrimidine analog with a thioacetamide group).
- Pyridinone vs. Other Heterocycles: The 2-oxopyridin-1(2H)-yl group provides a planar, hydrogen-bond-accepting surface, unlike the non-planar thiazole in ’s anticonvulsant agents.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
A stepwise approach is critical for synthesizing this complex acetamide derivative. Key steps include:
- Sulfonylation : Introduce the morpholinosulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to ensure regioselectivity .
- Acetylation : Couple the fluorophenyl-methylamine moiety via nucleophilic acyl substitution, monitored by TLC or HPLC to track reaction progress .
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity . Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Sulfonylation | Na₂CO₃, CH₂Cl₂, RT, 12h | 58% | ¹H NMR, ESI-MS |
| Acetylation | Acetyl chloride, CH₂Cl₂, RT | 62% | HPLC |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ solvent, 300 MHz) confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.16–7.69 ppm) and carbonyl groups (δ 168–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ at m/z 347) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
Discrepancies often arise from subtle structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. Methodological strategies include:
- Comparative SAR Studies : Tabulate analogs with modifications to the morpholinosulfonyl or pyridinone moieties and correlate with activity (e.g., IC₅₀ values in kinase inhibition assays) .
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times to isolate structural effects . Table 2 : Activity Comparison of Structural Analogs
| Compound | Substituent | Target Activity (IC₅₀, nM) |
|---|---|---|
| A | 4-Fluorophenyl | 12.3 ± 1.2 |
| B | 4-Chlorophenyl | 8.7 ± 0.9 |
| C | 2-Fluorophenyl | >100 |
Q. What experimental approaches are recommended to elucidate the mechanism of action?
- Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs .
- Gene Knockdown Studies : Apply CRISPR/Cas9 to silence candidate targets (e.g., PI3K/AKT pathway genes) and assess compound efficacy .
- Metabolic Profiling : LC-MS/MS-based metabolomics identifies downstream biomarkers (e.g., ATP/ADP ratios) in treated cells .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the morpholinosulfonyl moiety to improve aqueous solubility .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- pH-Dependent Stability : Test compound integrity in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., morpholine → piperazine) and assay against primary targets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
